REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][CH2:7][C:8]#[N:9].[OH-].[Na+].Cl[C:13]([O:15][CH2:16][CH3:17])=[O:14]>O>[C:8]([CH2:7][NH:6][C:13](=[O:14])[O:15][CH2:16][CH3:17])#[N:9] |f:0.1,2.3|
|
Name
|
|
Quantity
|
121.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NCC#N
|
Name
|
|
Quantity
|
230.9 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
108.5 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0° to 5° C.
|
Type
|
CUSTOM
|
Details
|
at 0° to 5° C.
|
Type
|
CUSTOM
|
Details
|
over 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for additional 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted three times with toluene (485 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene layer was dried over anhydrous magnesium sulfate, toluene
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CNC(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.968 mol | |
AMOUNT: MASS | 124.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |